(4-Nitrophenyl)phosphonic acid

Descripción

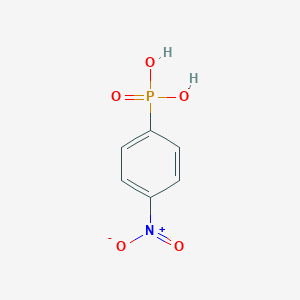

Structure

3D Structure

Propiedades

IUPAC Name |

(4-nitrophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWCNKVANCTCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176147 | |

| Record name | 4-Nitrophenyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2175-86-2 | |

| Record name | P-(4-Nitrophenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2175-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Nitrophenyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Nitrophenyl)phosphonic acid chemical properties and structure

An In-Depth Technical Guide to (4-Nitrophenyl)phosphonic Acid: Properties, Synthesis, and Applications

Introduction: A Molecule of Versatility and Function

This compound is a highly functionalized aromatic compound that serves as a critical building block and versatile tool across multiple scientific disciplines. Its unique molecular architecture, featuring a robust phosphonic acid group for strong surface anchoring and a reactive nitro group for chemical derivatization, makes it an invaluable asset in materials science, surface engineering, and synthetic chemistry.[1] The phosphonic acid moiety provides a potent chelating agent for metal ions and a strong binding group for various metal oxide surfaces, while the electron-withdrawing nitroaromatic group can be readily transformed, opening avenues for the creation of more complex molecular structures.[1] This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the core chemical properties, structure, synthesis, and key applications of this compound, providing researchers and drug development professionals with a comprehensive technical resource.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted with a phosphonic acid group [-PO(OH)₂] and a nitro group [-NO₂] at the para (1,4) positions. The phosphonic acid group is a structural analog of the phosphate moiety, a key reason for its application in bio-inspired materials and as a pharmacophore.[2] The direct carbon-phosphorus (C-P) bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the phosphate ester's P-O-C bond, imparting greater stability in various applications.[3]

The nitro group is strongly electron-withdrawing, which influences the electronic properties of the aromatic ring and the acidity of the phosphonic acid protons. In the crystalline state, molecules like this often engage in extensive intermolecular hydrogen bonding, with the phosphonic acid groups forming one-dimensional chains or more complex networks, contributing to the material's stability.[4]

Key Physicochemical Data

A summary of the essential physicochemical properties of this compound is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 2175-86-2 | [5] |

| Molecular Formula | C₆H₆NO₅P | [5] |

| Molecular Weight | 203.09 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 197-198 °C | [5] |

| Density | 1.64 g/cm³ | [5] |

| Boiling Point | 457.2 °C at 760 mmHg | [5] |

| Flash Point | 230.3 °C | [5] |

Spectroscopic Characterization: Elucidating the Structure

A multi-technique spectroscopic approach is indispensable for confirming the identity and purity of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]

-

Nuclear Magnetic Resonance (NMR): NMR is the cornerstone technique for structural analysis of organophosphorus compounds.[1]

-

³¹P NMR: As a highly effective probe, ³¹P NMR provides direct information about the chemical environment of the phosphorus atom.[1] The chemical shift is sensitive to the phosphorus oxidation state, bonding, and coordination. For reference, in related compounds like 4-nitrophenyl phosphate, the ³¹P NMR signal appears around -1.25 ppm, which can shift upon interaction with metal centers.[1]

-

¹H and ¹³C NMR: These spectra reveal the structure of the aromatic backbone. The ¹H NMR spectrum typically shows a characteristic AA'BB' pattern for the para-substituted benzene ring, while the ¹³C NMR spectrum confirms the number and type of carbon environments.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands for the P=O, P-O-H, O-H, and N-O stretches of the nitro group would be expected, confirming the compound's structural integrity.

The combination of these techniques provides a comprehensive and self-validating system for structural verification, a critical step in any research or development workflow.[7]

Synthesis of this compound

Various synthetic routes have been developed to introduce the phosphonate functionality onto the nitro-substituted aromatic ring.[1] One common approach involves the reaction of a p-nitrophenol derivative with a phosphorus reagent, followed by hydrolysis. A representative, multi-step synthesis is detailed below, which involves an addition reaction followed by hydrolysis and neutralization.[8]

Example Synthetic Protocol: Phosphonylation of p-Nitrophenol

This protocol describes a general pathway for synthesizing this compound. The causality behind this choice of reaction is the high reactivity of phosphorus oxychloride (POCl₃) with the hydroxyl group of p-nitrophenol, followed by a controlled hydrolysis to yield the desired phosphonic acid.

Step 1: Addition Reaction

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer.

-

Charge the flask with p-nitrophenol.

-

Slowly add phosphorus oxychloride (POCl₃) to the flask via the dropping funnel while stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion. This step forms a dichlorophosphate intermediate.

Step 2: Hydrolysis

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly add water to the reaction mixture to hydrolyze the dichlorophosphate intermediate. This step is highly exothermic and will release HCl gas; proper quenching and ventilation are critical.

-

Continue stirring until the evolution of gas ceases and the intermediate is fully converted to crude this compound.

Step 3: Purification and Isolation

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.

-

Isolate the purified product by vacuum filtration, wash with cold solvent to remove residual impurities, and dry under vacuum to obtain the final product.

Key Applications and Research Frontiers

The dual functionality of this compound makes it a powerful tool in several advanced research areas.

Materials Science and Surface Engineering

A primary application lies in the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces, including indium tin oxide (ITO), zinc oxide (ZnO), and aluminum oxide (Al₂O₃).[1]

-

Mechanism of Action: The phosphonic acid headgroup acts as a robust anchor, forming strong coordinate bonds with the metal atoms on the oxide surface. This process is thermodynamically favorable and results in a densely packed, ordered molecular layer. The choice of phosphonic acid over thiols (for gold) or silanes is driven by its exceptional stability and strong binding affinity to metal oxides.

-

Impact on Organic Electronics: These SAMs are crucial for tuning the work function of electrodes and improving charge injection/extraction efficiency at the interface in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1]

-

Metal-Organic Frameworks (MOFs): The compound also serves as a key building block for constructing MOFs, where the phosphonic acid group strongly coordinates to metal clusters to form porous, crystalline structures with applications in gas storage and catalysis.[1]

Drug Development and Biochemistry

The phosphonate group is a well-established phosphate bioisostere, making its derivatives valuable in drug design.[3]

-

Enzyme Inhibition: Phosphonates can mimic the transition state of phosphate hydrolysis, making them effective inhibitors of enzymes that process phosphate or pyrophosphate substrates, such as farnesyl pyrophosphate synthase, a target in cancer and bone-resorption disorders.[3]

-

Prodrug Strategies: The nitro group offers significant potential in prodrug design. It can be selectively reduced to an amine under hypoxic (low oxygen) conditions, which are characteristic of solid tumors.[9] This bio-reductive activation can be exploited in gene-directed enzyme prodrug therapy (GDEPT) to release a cytotoxic agent specifically at the tumor site, minimizing systemic toxicity.[9]

-

Synthetic Handle: The reduction of the nitro group to an amine (-NH₂) provides a nucleophilic site for further functionalization, allowing for the attachment of other pharmacophores, targeting ligands, or solubility-enhancing groups, making it a valuable intermediate in medicinal chemistry.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][11] Avoid contact with skin, eyes, and clothing.[12][13] Wash hands thoroughly after handling.[14]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12] Keep it away from strong oxidizing agents.[12]

Conclusion

This compound is a testament to the power of molecular design. The strategic placement of a stable anchoring group and a versatile functional handle on a robust aromatic scaffold has created a molecule of immense scientific value. From enhancing the performance of next-generation electronic devices to providing a platform for the development of targeted cancer therapies, its applications are both broad and impactful. This guide has provided a technical overview of its core properties, synthesis, and utility, underscoring its role as an essential component in the modern researcher's chemical toolbox.

References

-

4-Nitrophenol. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Gierczyk, B., et al. (2011). 4-Nitrophenyl phosphoric acid and its four different potassium salts: a solid state structure and kinetic study. CrystEngComm, 13(5), 1511-1520. Retrieved January 23, 2026, from [Link]

-

4-Nitrophenyl Phosphate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

4-NITROPHENYL PHOSPHATE | Phenols & Derivatives | Article No. 05023. (n.d.). Loba Chemie. Retrieved January 23, 2026, from [Link]

- Preparation method of 4-nitrophenyl sodium phosphate. (2013). Google Patents.

-

Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186-2213. Retrieved January 23, 2026, from [Link]

-

Le, T. T., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 687667. Retrieved January 23, 2026, from [Link]

-

Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. Retrieved January 23, 2026, from [Link]

-

Wiecaszek, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8035. Retrieved January 23, 2026, from [Link]

-

Wu, Y., et al. (2016). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating. Chemistry Central Journal, 10, 68. Retrieved January 23, 2026, from [Link]

-

PHOSPHONOTHIOIC ACID, METHYL-, O-(4-NITROPHENYL) O-PHENYL ESTER HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 23, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

-

Spectroscopy Problems. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 23, 2026, from [Link]

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 4. 4-Nitrophenyl phosphoric acid and its four different potassium salts: a solid state structure and kinetic study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. 330-13-2 CAS | 4-NITROPHENYL PHOSPHATE | Phenols & Derivatives | Article No. 05023 [lobachemie.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. CN102268035B - Preparation method of 4-nitrophenyl sodium phosphate - Google Patents [patents.google.com]

- 9. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of (4-Nitrophenyl)phosphonic Acid: A Technical Guide for Chemical Professionals

(4-Nitrophenyl)phosphonic acid is a versatile organophosphorus compound of significant interest in materials science, surface engineering, and as a key intermediate in the synthesis of more complex molecules, including bioactive compounds. Its structure, featuring a potent metal-chelating phosphonic acid group and an electron-withdrawing nitro functionality, allows for diverse chemical modifications and applications. The nitro group, for instance, can be readily reduced to an amine, providing a pathway to bifunctional molecules with both acidic and basic centers.

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, practical experimental considerations, and comparative analysis of the available methods. This document is intended for researchers and professionals in chemical synthesis and drug development, offering a blend of theoretical grounding and actionable protocols.

Core Synthesis Strategies: An Overview

The formation of the robust carbon-phosphorus (C–P) bond on an aromatic ring is the central challenge in synthesizing arylphosphonic acids. For this compound, two principal strategies have emerged as the most viable:

-

The Michaelis-Arbuzov Reaction: This is the most common and reliable method. It involves the reaction of a trialkyl phosphite with a 4-nitrohalobenzene to form a dialkyl (4-nitrophenyl)phosphonate intermediate. This intermediate is then hydrolyzed to yield the final phosphonic acid product.

-

Diazotization-Phosphonation (Sandmeyer-type Reaction): This alternative route begins with 4-nitroaniline, which is converted into a diazonium salt. The diazonium group is then displaced by a phosphorus-containing reagent. While theoretically sound, this method is often less straightforward than the Michaelis-Arbuzov approach for this specific target.

This guide will focus primarily on the Michaelis-Arbuzov pathway due to its prevalence and robustness, while also discussing the principles of the diazotization route.

Pathway 1: The Michaelis-Arbuzov Reaction Route

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, celebrated for its efficiency in forming C-P bonds. The synthesis of this compound via this route is a two-stage process:

-

Stage 1: Formation of Dialkyl (4-nitrophenyl)phosphonate.

-

Stage 2: Hydrolysis of the phosphonate ester to the phosphonic acid.

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Mechanism and Experimental Causality

The first stage is a nucleophilic substitution reaction. The phosphorus atom of the trialkyl phosphite acts as the nucleophile, attacking the electron-deficient carbon atom of the 4-nitrohalobenzene. The strong electron-withdrawing effect of the nitro group makes the aryl halide particularly susceptible to this attack.

The reaction mechanism proceeds in two key steps:

-

Nucleophilic Attack: The trivalent phosphorus of the phosphite attacks the aryl halide, displacing the halide and forming a quasi-phosphonium salt intermediate.

-

Dealkylation (Arbuzov Rearrangement): The displaced halide anion then attacks one of the alkyl groups of the phosphonium intermediate in a second SN2 reaction. This step is typically the driving force of the reaction and results in the formation of the stable pentavalent phosphonate ester and a volatile alkyl halide byproduct.

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of (4-Nitrophenyl)phosphonic Acid

For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic signature of molecules is paramount. Among the array of analytical techniques, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for the structural elucidation and characterization of phosphorus-containing compounds.[1][2] This guide provides an in-depth exploration of the ³¹P NMR chemical shift of (4-nitrophenyl)phosphonic acid, a molecule of interest in various chemical and biological studies. We will delve into the theoretical underpinnings, practical experimental considerations, and the interpretation of its spectral data, grounded in established scientific principles and field-proven insights.

Introduction to the ³¹P NMR Spectroscopy of Arylphosphonic Acids

Phosphorus-31 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and a spin quantum number of ½, which results in sharp and readily interpretable signals.[3] The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom, making it a valuable probe for subtle changes in molecular structure, bonding, and ionization state.[4]

This compound presents an interesting case study. The molecule features a phosphorus atom directly bonded to a benzene ring, which is further substituted with a strongly electron-withdrawing nitro group (-NO₂). This particular arrangement of functional groups significantly influences the electron density at the phosphorus nucleus, and consequently, its ³¹P NMR chemical shift.

Molecular Structure of this compound

Caption: Structure of this compound.

Theoretical Framework: Factors Influencing the ³¹P Chemical Shift

The precise chemical shift of this compound is a composite of several interconnected factors. Understanding these is crucial for accurate spectral interpretation and for designing experiments that yield meaningful data.

Inductive and Resonance Effects

The electron-withdrawing nature of the p-nitrophenyl group plays a significant role in deshielding the phosphorus nucleus. The nitro group (-NO₂) exerts a strong negative inductive (-I) and negative resonance (-R) effect. This pulls electron density away from the phosphorus atom, reducing its shielding and causing the resonance to appear at a higher frequency (downfield) compared to unsubstituted phenylphosphonic acid.

Hybridization and Bond Angles

The geometry around the phosphorus atom, specifically the O-P-O and C-P-O bond angles, influences the hybridization of the phosphorus orbitals. Changes in these angles can alter the s-character of the bonds, which in turn affects the shielding of the nucleus.

pH and Ionization State

Phosphonic acids are diprotic and can exist in different ionization states depending on the pH of the solution. The protonation/deprotonation of the phosphonic acid moiety significantly alters the electron density around the phosphorus atom.

-

Fully Protonated (H₂A): At low pH, the phosphonic acid is fully protonated.

-

Monoanion (HA⁻): As the pH increases, the first proton dissociates, forming the monoanion. This increase in negative charge generally leads to increased shielding and an upfield shift in the ³¹P NMR signal.

-

Dianion (A²⁻): At higher pH, the second proton dissociates, forming the dianion. This further increases the electron density around the phosphorus, typically causing an additional upfield shift.

The relationship between pH and the ³¹P chemical shift is often sigmoidal, with the inflection points corresponding to the pKa values of the phosphonic acid. This property makes ³¹P NMR a powerful tool for determining the pKa of phosphonic acids.

Solvent Effects

The choice of solvent can have a pronounced effect on the ³¹P chemical shift. Solvents can influence the chemical shift through:

-

Hydrogen Bonding: Protic solvents can form hydrogen bonds with the oxygen atoms of the phosphonic acid group, altering the electronic environment of the phosphorus.

-

Polarity and Solvation: The polarity of the solvent affects the solvation of the different ionization states of the phosphonic acid, which can influence the equilibrium between these states and thus the observed chemical shift.

-

Specific Interactions: Some solvents may engage in specific chemical interactions with the analyte, leading to significant changes in the chemical shift.

Experimental Determination of the ³¹P Chemical Shift

Obtaining a reliable and reproducible ³¹P NMR spectrum of this compound requires careful attention to experimental detail. The following protocol outlines a robust methodology.

Sample Preparation

Objective: To prepare a homogenous solution of this compound suitable for NMR analysis, with careful control of concentration and pH.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

pH buffer (if pH control is desired)

-

NMR tube (5 mm)

-

External reference standard (e.g., 85% H₃PO₄ in a sealed capillary)

Step-by-Step Protocol:

-

Weighing the Analyte: Accurately weigh a precise amount of this compound to achieve the desired concentration (e.g., 10-50 mM).

-

Solvent Selection and Dissolution: Choose an appropriate deuterated solvent. For pH-dependent studies, D₂O is the solvent of choice. For general characterization, DMSO-d₆ can also be used. Dissolve the analyte in the chosen solvent within a clean vial. Gentle warming or sonication may be required to aid dissolution.

-

pH Adjustment (for aqueous samples): If conducting a pH titration, prepare a series of samples in D₂O buffered to different pD values. Note that pD = pH + 0.4. Use appropriate buffers that do not contain phosphorus.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Reference Standard: For accurate chemical shift referencing, an external standard of 85% phosphoric acid (H₃PO₄) in a sealed capillary is recommended.[5] This avoids potential interactions between the reference and the analyte.

Caption: A typical experimental workflow for ³¹P NMR analysis.

NMR Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Key Parameters:

-

Nucleus: ³¹P

-

Decoupling: Proton decoupling is typically employed to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Relaxation Delay (d1): A sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) is crucial for quantitative analysis. For routine characterization, a shorter delay may be acceptable.

-

Number of Scans: This will depend on the concentration of the sample. A higher number of scans will improve the signal-to-noise ratio.

Data Analysis and Interpretation

Table 1: Expected Influence of Experimental Conditions on the ³¹P Chemical Shift of this compound

| Condition | Expected Change in Chemical Shift (δ) | Rationale |

| Increasing pH | Upfield Shift (to lower ppm values) | Increased electron density around the phosphorus nucleus upon deprotonation of the phosphonic acid group. |

| Change from Aprotic to Protic Solvent | Variable, likely a slight shift | Hydrogen bonding interactions with the phosphonic acid moiety can alter the electronic environment. |

| Increased Solvent Polarity | Variable | Differential solvation of the analyte can influence the observed chemical shift. |

Conclusion

The ³¹P NMR chemical shift of this compound is a sensitive reporter of its molecular environment. A thorough understanding of the interplay between electronic effects, pH, and solvent is essential for the accurate interpretation of its NMR spectrum. While a definitive experimental value from the literature remains elusive, the principles outlined in this guide provide a robust framework for its prediction and for the design of experiments aimed at its precise determination. For researchers in drug development and related fields, the application of these principles will enable the confident characterization of this and other novel phosphorus-containing molecules, ultimately accelerating the pace of discovery.

References

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]3]

-

ResearchGate. (n.d.). 31P NMR Study on Some Phosphorus-Containing Compounds. Retrieved from [Link]1]

-

Nanalysis Corp. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]2]

-

ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved from [Link]4]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization of (4-Nitrophenyl)phosphonic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Nitrophenyl)phosphonic Acid

Abstract

This compound (4-NPA) is a cornerstone molecule in materials science and surface engineering. Its bifunctional nature, featuring a phosphonic acid group for robust surface anchoring and a nitroaromatic ring for modulating electronic properties and further functionalization, makes it invaluable for applications in organic electronics and the construction of metal-organic frameworks (MOFs)[1]. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize 4-NPA, blending theoretical principles with practical, field-proven experimental protocols and data interpretation.

Introduction: The Molecular Architect's Building Block

This compound, with a molecular weight of 203.09 g/mol , is a crystalline solid at room temperature. The molecule's utility stems from the distinct functionalities of its two primary moieties. The phosphonic acid group serves as a powerful chelating agent and an ideal anchor for grafting onto various metal oxide surfaces, including indium tin oxide (ITO) and zinc oxide (ZnO), to form stable self-assembled monolayers (SAMs)[1]. The para-substituted nitro group is strongly electron-withdrawing, influencing the electronic landscape of the entire molecule. This nitro group can also be chemically reduced to an amine, opening pathways for subsequent chemical modifications[1].

Accurate and comprehensive characterization is the bedrock of reproducible research and development. This guide details the application of Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman) Spectroscopy, UV-Visible Spectroscopy, and Mass Spectrometry to elucidate the structure and purity of 4-NPA.

Molecular Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2175-86-2 |

| Molecular Formula | C₆H₆NO₅P |

| Molecular Weight | 203.09 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the definitive method for elucidating the covalent structure of 4-NPA in solution. The presence of three NMR-active nuclei—³¹P, ¹H, and ¹³C—allows for a complete and unambiguous structural assignment[1].

³¹P NMR Spectroscopy: The Phosphorus Core

Principle & Rationale: ³¹P NMR directly probes the chemical environment of the phosphorus atom, which is the molecule's functional heart. With a natural abundance of 100% and a wide chemical shift range, ³¹P is a highly sensitive nucleus for phosphonic acids[2]. The chemical shift is exquisitely sensitive to the oxidation state, bonding, and protonation state of the phosphonate group[1][3].

Experimental Protocol:

-

Sample Preparation: Dissolve 10-20 mg of 4-NPA in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar analyte and the potential to observe the acidic P-OH protons. For studies on deprotonation, a basic solution of D₂O with NaOH can be used[4].

-

Instrumentation: Utilize a multinuclear NMR spectrometer. An external reference of 85% H₃PO₄ in a sealed capillary is used, with its chemical shift set to 0.0 ppm.

-

Acquisition: Acquire the spectrum with broadband proton decoupling to simplify the spectrum to a single resonance. For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration[2].

Data Interpretation: A single, sharp resonance is expected in the proton-decoupled ³¹P NMR spectrum. While specific data for 4-NPA is not readily available in literature, phosphonic acid resonances are typically found downfield from their phosphate counterparts[3]. For comparison, methyl 4-nitrophenyl phosphate exhibits a signal at approximately -4.2 ppm[5]. The chemical shift of 4-NPA will be highly dependent on pH, shifting upfield upon deprotonation of the phosphonic acid hydroxyl groups[3].

¹H NMR Spectroscopy: The Proton Skeleton

Principle & Rationale: ¹H NMR provides detailed information about the carbon-hydrogen framework. For 4-NPA, it is used to confirm the substitution pattern of the aromatic ring and to observe the acidic protons of the phosphonic acid group.

Experimental Protocol:

-

Sample Preparation: Prepare a 5-10 mg/mL solution in DMSO-d₆. The choice of DMSO-d₆ allows for the observation of the exchangeable P-OH protons, which would be replaced by deuterium in solvents like D₂O.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. A typical spectral width of 0-12 ppm is sufficient.

Data Interpretation: The spectrum is expected to show two main features:

-

Aromatic Region: The para-substituted phenyl ring gives rise to a characteristic AA'BB' spin system, which often appears as two distinct pseudo-doublets. Due to the strong electron-withdrawing effects of both the nitro and phosphonic acid groups, these protons will be shifted significantly downfield, likely in the δ 8.0-8.5 ppm range. This is consistent with data from the analogous 4-nitrophenyl phosphate, which shows aromatic signals around δ 8.2 and 7.3 ppm in D₂O[6].

-

Acidic Protons: A broad singlet corresponding to the two P-OH protons is expected at a far downfield chemical shift (often >10 ppm in DMSO-d₆), the exact position of which is highly dependent on concentration and residual water content.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2, H-6 | ~8.3 | Doublet (d) | Protons ortho to the nitro group. |

| H-3, H-5 | ~8.1 | Doublet of doublets (dd) | Protons ortho to the phosphonic acid group, showing coupling to both adjacent protons and the ³¹P nucleus. |

| P-OH | >10 | Broad Singlet (br s) | Observable in aprotic solvents like DMSO-d₆. Position is variable. |

¹³C NMR Spectroscopy: The Carbon Backbone

Principle & Rationale: ¹³C NMR confirms the number of unique carbon environments and, crucially, the direct C-P bond through the observation of spin-spin coupling.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to show four signals for the aromatic carbons, as the C1/C4 and C2/C6 and C3/C5 pairs are chemically distinct. A key diagnostic feature is the splitting of the carbon signals due to coupling with the ³¹P nucleus (J-coupling). The largest coupling constant will be the one-bond coupling (¹JCP) for the carbon directly attached to phosphorus (C4). Smaller two-bond (²JCP) and three-bond (³JCP) couplings will be observed for the other aromatic carbons.

Vibrational Spectroscopy: Fingerprinting Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally useful for identifying the key functional groups within 4-NPA.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. It is particularly sensitive to polar bonds, making it ideal for identifying the P=O, P-O(H), and NO₂ groups.

Experimental Protocol:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing ~1 mg of 4-NPA with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern, simpler method requiring only a small amount of solid sample placed directly on the crystal.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Collect a background spectrum of the pure KBr pellet or the empty ATR crystal first, which is then automatically subtracted from the sample spectrum.

Data Interpretation: The IR spectrum provides a unique fingerprint of the molecule. Key absorption bands are expected for the phosphonic acid and nitro groups. Studies on various phosphonic acids show characteristic P-O stretching vibrations in the 900-1200 cm⁻¹ range[7].

Table 2: Key Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

|---|---|---|---|

| 3000-2500 | O-H stretch | Broad | Characteristic of hydrogen-bonded acidic protons in the phosphonic acid group. |

| ~1520 & ~1350 | Asymmetric & Symmetric NO₂ stretch | Strong | Definitive bands for the nitro group. |

| ~1250 | P=O stretch | Strong | Characteristic phosphoryl stretch. |

| 1200-900 | P-O-(H) & C-P stretch | Strong, Complex | A series of strong bands corresponding to various P-O and C-P vibrations. This region is sensitive to pH[7]. |

| ~860 | C-H out-of-plane bend | Strong | Typical for para-substituted benzene rings. |

Raman Spectroscopy

Principle & Rationale: Raman spectroscopy involves inelastic scattering of monochromatic light. It is highly sensitive to symmetric vibrations and non-polar bonds, making it an excellent complement to IR for observing the aromatic ring and C-P bond vibrations.

Data Interpretation: The Raman spectrum will be dominated by signals from the aromatic ring. Based on data from the structural analog phenyl phosphonic acid, prominent peaks are expected for the C-C-C stretching of the aromatic ring (around 1001 cm⁻¹) and the P-C stretch (around 719 cm⁻¹)[1]. The symmetric stretch of the nitro group (~1350 cm⁻¹) is also typically strong in the Raman spectrum.

UV-Visible Spectroscopy: Probing Electronic Transitions

Principle & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For 4-NPA, the spectrum is dominated by the π → π* transitions of the nitroaromatic chromophore.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of 4-NPA in a UV-transparent solvent like ethanol, methanol, or water.

-

Acquisition: Record the absorption spectrum against a solvent blank over a range of approximately 200-600 nm.

Data Interpretation: The position of the maximum absorbance (λmax) is sensitive to the electronic environment. The related chromophore, 4-nitrophenolate, exhibits a strong absorbance maximum at approximately 405 nm[8]. It is therefore highly probable that 4-NPA will display a strong absorption band near this wavelength, particularly in a basic solution where the phosphonic acid is deprotonated. This absorption is responsible for the characteristic yellow color of related nitrophenyl compounds in solution.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like 4-NPA, allowing for the determination of the molecular weight and providing structural clues through fragmentation analysis[1].

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of 4-NPA in a solvent compatible with ESI, such as methanol or acetonitrile/water.

-

Ionization Mode: Negative ion mode (ESI-) is preferred, as the acidic protons are easily lost to form the [M-H]⁻ ion.

-

Analysis: Perform a full scan to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) by selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Data Interpretation:

-

Full Scan (MS1): The primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of 202.0.

-

Tandem MS (MS/MS): The fragmentation pattern provides a structural fingerprint. While specific data for 4-NPA is limited, a logical fragmentation pathway can be proposed based on its structure and data from related phosphate compounds[6].

Table 3: Expected ESI-MS Fragmentation for this compound

| m/z | Ion Identity | Proposed Origin |

|---|---|---|

| 202.0 | [M-H]⁻ | Parent deprotonated molecule |

| 184.0 | [M-H - H₂O]⁻ | Loss of water from the phosphonic acid group |

| 122.0 | [O₂N-C₆H₄]⁻ | Cleavage of the C-P bond |

| 79.0 | [PO₃]⁻ | Common fragment from phosphonic/phosphoric acids |

Integrated Characterization Workflow

A robust characterization of a new batch of 4-NPA involves a multi-technique approach to confirm identity, purity, and structure. The logical flow ensures that each technique provides complementary information, leading to an unambiguous assignment.

Caption: Integrated workflow for the comprehensive spectroscopic characterization of 4-NPA.

Conclusion

The spectroscopic characterization of this compound is a systematic process that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, while mass spectrometry confirms the molecular weight and fragmentation pattern. Vibrational and UV-Visible spectroscopies offer rapid and reliable confirmation of the key functional groups and the electronic structure of the molecule. By following the integrated workflow and protocols described in this guide, researchers, scientists, and drug development professionals can ensure the accurate and reliable characterization of this versatile chemical building block, paving the way for its successful application in advanced materials and technologies.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. RSC. Retrieved from [Link]

-

McDowell, R. W., & Stewart, I. (2003). Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Research@Lincoln. Retrieved from [Link]

-

Royal Society of Chemistry. (2004). Supplementary data. RSC. Retrieved from [Link]

-

Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl Phosphate. PubChem. Retrieved from [Link]

-

Chemical Instruments. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Gerlt, J. A., Reynolds, M. A., & Demou, P. C. (1982). 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. Journal of Biological Chemistry, 257(19), 11476-11482. Retrieved from [Link]

-

NIST. (n.d.). Bis(4-nitrophenyl)phosphoric acid. NIST WebBook. Retrieved from [Link]

-

University of Southampton. (2018). University of Southampton Research Repository. Retrieved from [Link]

-

Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Molecules, 22(10), 1731. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P{H}NMR spectrum (a) and 31P NMR spectrum (b) of the mixture of. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Phosphonic acid: preparation and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Raman spectra and molecular structure and vibrational modes. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [researcharchive.lincoln.ac.nz]

- 5. rsc.org [rsc.org]

- 6. 4-Nitrophenyl Phosphate | C6H6NO6P | CID 378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-Nitrophenyl)phosphonic Acid: Properties, Synthesis, and Applications in Advanced Materials and Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(4-Nitrophenyl)phosphonic acid is a versatile organophosphorus compound that has garnered significant interest across multiple scientific disciplines. Its unique molecular architecture, featuring a nitro-functionalized aromatic ring directly attached to a phosphonic acid moiety, imparts a range of properties that are highly valuable in materials science, surface engineering, and as a versatile intermediate in synthetic chemistry. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, synthesis methodologies, and key applications. A primary focus is placed on its utility in the formation of self-assembled monolayers (SAMs) for the modification of metal oxide surfaces in organic electronics. Additionally, its role as a precursor in the synthesis of metal-organic frameworks (MOFs) and as a strategic building block in medicinal chemistry is explored. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of advanced materials and novel therapeutics.

Core Molecular Attributes

This compound is an organic compound with the chemical formula C₆H₆NO₅P. The presence of both a strong electron-withdrawing nitro group and a highly polar, acidic phosphonic acid group dictates its chemical behavior and utility.

| Property | Value | Source |

| CAS Number | 2175-86-2 | [1] |

| Molecular Weight | 203.09 g/mol | [1] |

| Melting Point | 197-198 °C | [2] |

| Density | 1.64 g/cm³ | [2] |

| Boiling Point | 457.2 °C at 760 mmHg | [2] |

| Flash Point | 230.3 °C | [2] |

Synthesis and Characterization

The synthesis of this compound can be approached through several strategic routes, primarily focused on the formation of the carbon-phosphorus (C-P) bond. While direct phosphonylation of nitrobenzene presents challenges, multi-step sequences are more commonly employed.

Synthetic Strategies: An Overview

The introduction of the phosphonic acid group onto the nitro-substituted benzene ring is the key transformation. Common strategies include:

-

From Diazonium Salts: A well-established method involves the reaction of the diazonium salt of 4-nitroaniline with phosphorus trichloride, followed by hydrolysis.

-

Michaelis-Arbuzov Reaction: This powerful C-P bond-forming reaction can be utilized, though it may require the use of a suitable halo-nitrobenzene precursor.

-

Hydrolysis of Phosphonate Esters: A common final step in many synthetic routes is the hydrolysis of a dialkyl or diaryl (4-nitrophenyl)phosphonate to the free phosphonic acid. This is often achieved under acidic conditions, for example, by refluxing with concentrated hydrochloric acid.[3]

Illustrative Synthetic Workflow

The following diagram outlines a general synthetic pathway for this compound, highlighting key transformations.

Caption: A generalized synthetic route to this compound.

Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons typically exhibit a characteristic AA'BB' splitting pattern for a para-substituted benzene ring.

-

¹³C NMR: Will show distinct signals for the aromatic carbons, with the carbon attached to the phosphorus atom showing coupling (J-coupling).

-

³¹P NMR: A single resonance is expected, with its chemical shift being indicative of the phosphonic acid group. Proton decoupling is commonly used to simplify the spectrum.[4]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands include those for the P=O stretch, P-O-H stretching, and the symmetric and asymmetric stretches of the nitro group.

Core Applications in Materials Science and Surface Engineering

A significant area of application for this compound is in the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces. This is driven by the strong affinity of the phosphonic acid headgroup for metal oxides such as titanium dioxide (TiO₂), zinc oxide (ZnO), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).

Self-Assembled Monolayers (SAMs) for Organic Electronics

Phosphonic acid-based SAMs are crucial for enhancing the performance and stability of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). They act as an interfacial layer that can:

-

Tune Work Functions: The dipole moment of the this compound molecule can modify the work function of the underlying electrode, improving charge injection or extraction.

-

Enhance Interfacial Compatibility: SAMs can create a more favorable surface for the subsequent deposition of organic semiconductor layers, leading to improved morphology and device performance.

-

Passivate Surface States: The phosphonic acid can bind to and passivate surface trap states on the metal oxide, reducing charge recombination and improving device efficiency.

Mechanism of SAM Formation on Metal Oxide Surfaces

The formation of a stable SAM involves the condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups on the hydrated metal oxide surface, leading to the formation of strong P-O-Metal covalent bonds. The binding can occur in monodentate, bidentate, or tridentate fashions.

Caption: Schematic of this compound binding to a metal oxide.

Precursor for Metal-Organic Frameworks (MOFs)

The phosphonic acid group is an excellent linker for coordinating with metal ions to form extended, porous structures known as metal-organic frameworks (MOFs). The bifunctional nature of this compound, with its phosphonic acid linker and potentially reactive nitro group, makes it a valuable building block for designing functional MOFs for applications in catalysis, gas storage, and sensing.

Role in Synthetic Chemistry and Drug Discovery

Beyond materials science, this compound serves as a versatile intermediate in organic synthesis.

Transformation of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using standard reduction methods, such as catalytic hydrogenation. This transformation yields (4-Aminophenyl)phosphonic acid, a bifunctional molecule with both an acidic phosphonic acid group and a basic amino group. This derivative is a valuable precursor for the synthesis of polymers, dyes, and biologically active molecules.

Phosphonic Acids as Phosphate Mimics in Drug Design

Phosphonic acids are often used in medicinal chemistry as stable mimics of phosphate groups, which are ubiquitous in biological systems.[3] The P-C bond in phosphonic acids is resistant to enzymatic cleavage compared to the P-O bond in phosphates.[3] This property makes phosphonic acid-containing molecules attractive candidates for enzyme inhibitors, haptens for catalytic antibody production, and therapeutic agents targeting bone-related diseases due to the high affinity of phosphonates for calcium phosphate. While this compound itself is not a drug, its structural motif can be incorporated into more complex molecules designed to interact with biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the specific Safety Data Sheet (SDS) for this compound. General handling guidelines for phosphonic acids include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a pivotal molecule with a broad spectrum of applications rooted in its distinct chemical functionalities. Its ability to form robust self-assembled monolayers has positioned it as a key enabler in the advancement of organic electronics. Furthermore, its utility as a synthetic intermediate opens avenues for the creation of novel functional materials and potential therapeutic agents. This guide provides a comprehensive foundation for understanding and utilizing this versatile compound in research and development endeavors.

References

-

Phosphonic acid: preparation and applications - PMC - NIH. (URL: [Link])

-

4-Nitrophenyl Phosphate | C6H6NO6P | CID 378 - PubChem. (URL: [Link])

-

4-Nitrophenyl phosphoric acid and its four different potassium salts: a solid state structure and kinetic study - CrystEngComm (RSC Publishing). (URL: [Link])

-

31 Phosphorus NMR. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility of (4-Nitrophenyl)phosphonic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of (4-Nitrophenyl)phosphonic acid, a critical parameter for its application in materials science, organic synthesis, and drug development. We will delve into the physicochemical properties that govern its solubility, provide a qualitative solubility profile, and offer a detailed, field-proven experimental protocol for its quantitative determination.

Introduction: The Significance of this compound and Its Solubility

This compound is a versatile aromatic phosphonic acid derivative. Its molecular structure, featuring a phosphonic acid group, a nitro-aromatic group, and a benzene ring, makes it a valuable component in various scientific domains. A primary application is in the formation of self-assembled monolayers (SAMs) on metal oxide surfaces, which are crucial for enhancing the performance of organic electronic devices like OLEDs and OPVs[1]. It also serves as a building block for metal-organic frameworks (MOFs) and other hybrid materials[1].

Understanding the solubility of this compound in organic solvents is paramount for these applications. Proper dissolution is the first step in creating uniform SAMs, synthesizing novel materials, and developing purification strategies. In the context of drug development, solubility is a key determinant of a compound's bioavailability and therapeutic efficacy[2]. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively work with this compound.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the key determinants are its acidic phosphonic acid group, the polar nitro group, and the non-polar aromatic ring.

Molecular Structure:

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which increases the acidity of the phosphonic acid protons. It is also a polar group that can participate in dipole-dipole interactions with solvent molecules.

-

Aromatic Ring (C₆H₄): The benzene ring is non-polar and contributes to the compound's solubility in less polar organic solvents through van der Waals interactions.

Polarity and Hydrogen Bonding:

The combination of a highly polar phosphonic acid group, a polar nitro group, and a non-polar aromatic ring gives this compound an amphiphilic character. Its solubility will be a balance between the favorable interactions of its polar groups with polar solvents and the favorable interactions of its non-polar ring with non-polar solvents. The ability to form strong hydrogen bonds via the phosphonic acid group is a key driver of its solubility in protic solvents.

Qualitative Solubility Profile

Based on the above physicochemical properties, a qualitative prediction of the solubility of this compound in common organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Due to the presence of the phosphonic acid group, which can both donate and accept hydrogen bonds, this compound is expected to have moderate to good solubility in these solvents. The acidic nature of the compound will also lead to some degree of ionization in these solvents, further enhancing solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the phosphonic acid. Therefore, good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring will have some affinity for these solvents. However, the highly polar phosphonic acid and nitro groups will significantly limit solubility in non-polar solvents. It is expected to be poorly soluble in such solvents.

-

Solvents with Intermediate Polarity (e.g., Acetone, Ethyl Acetate): Solubility in these solvents will depend on the balance between the polar and non-polar interactions. Moderate solubility may be observed.

It is important to note that esterification of the phosphonic acid group to form phosphonate esters can significantly increase solubility in organic solvents[1].

Experimental Determination of Equilibrium Solubility

To obtain quantitative solubility data, a robust experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[4][5]. The following is a detailed, self-validating protocol for determining the solubility of this compound in an organic solvent.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Analytical balance

Experimental Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau[6].

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vial.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to prevent any solid particles from interfering with the concentration measurement.

-

-

Concentration Determination by HPLC:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

From the stock solution, prepare a series of calibration standards of different known concentrations.

-

Analyze the calibration standards and the filtered sample solution by HPLC with a UV detector. This compound has a strong chromophore (the nitrophenyl group) and should be readily detectable by UV.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined by HPLC is the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording experimental results.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | 25 | HPLC-UV | ||

| e.g., Acetone | 25 | HPLC-UV | ||

| e.g., Toluene | 25 | HPLC-UV | ||

| e.g., DMSO | 25 | HPLC-UV |

Conclusion

References

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

RSC Publishing. 4-Nitrophenyl phosphoric acid and its four different potassium salts: a solid state structure and a kinetic study - CrystEngComm (RSC Publishing). [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2023). [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds | PDF | Solution. [Link]

-

Institute of Science, Nagpur. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). [Link]

-

ZirChrom. Dissociation Constants Of Organic Acids And Bases. [Link]

-

PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]

-

Chem LibreTexts. Solubility of Organic Compounds. (2023). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2022). [Link]

-

Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2022). [Link]

-

SciTechnol. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. [Link]

-

World Health Organization. Annex 4. [Link]

Sources

- 1. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. This compound|Research Chemical [benchchem.com]

- 4. enamine.net [enamine.net]

- 5. scitechnol.com [scitechnol.com]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Crystal Structure Analysis of (4-Nitrophenyl)phosphonic Acid

This guide provides a comprehensive technical overview of the crystal structure analysis of (4-Nitrophenyl)phosphonic acid, a molecule of significant interest in materials science, surface engineering, and as a precursor in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the synthesis, characterization, and solid-state structure of this compound.

Introduction: The Significance of this compound

This compound is an organophosphorus compound featuring a phenyl ring substituted with a nitro group at the para position and a phosphonic acid moiety. This unique combination of functional groups imparts a range of valuable properties. The phosphonic acid group is a robust anchoring agent for various metal oxide surfaces, making it a key component in the formation of self-assembled monolayers (SAMs) for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)[1]. Furthermore, the electron-withdrawing nature of the nitro group and its potential for reduction to an amino group provide a versatile handle for further chemical modifications, rendering it a valuable building block in the synthesis of more complex molecules and metal-organic frameworks (MOFs)[1].

A thorough understanding of the crystal structure of this compound is paramount. The spatial arrangement of molecules in the solid state, dictated by intermolecular forces such as hydrogen bonding and π-π stacking, governs its physical properties, including solubility, stability, and reactivity. This guide will delve into the methodologies for its synthesis and crystallization, the principles of single-crystal X-ray diffraction for its structural elucidation, and a detailed analysis of its molecular and supramolecular architecture.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a two-step process involving the Michaelis-Arbuzov reaction followed by acidic hydrolysis of the resulting phosphonate ester.

Synthesis of Diethyl (4-nitrophenyl)phosphonate

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds[1]. In this first step, 1-halo-4-nitrobenzene (commonly 1-bromo- or 1-iodo-4-nitrobenzene) is reacted with a trialkyl phosphite, such as triethyl phosphite, at elevated temperatures. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the aryl halide, followed by the dealkylation of the intermediate phosphonium salt to yield the diethyl phosphonate.

Hydrolysis to this compound

The diethyl (4-nitrophenyl)phosphonate is then hydrolyzed to the desired phosphonic acid. This is typically accomplished by refluxing the ester in a concentrated aqueous acid, such as hydrochloric acid[2]. The acid-catalyzed hydrolysis cleaves the ethyl ester groups, yielding this compound.

Experimental Protocol: Synthesis and Crystallization

Step 1: Synthesis of Diethyl (4-nitrophenyl)phosphonate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-4-nitrobenzene (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Heat the reaction mixture at 150-160 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.

-

The crude diethyl (4-nitrophenyl)phosphonate can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

To the purified diethyl (4-nitrophenyl)phosphonate, add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 8-12 hours.

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as water or an ethanol/water mixture, to obtain single crystals suitable for X-ray diffraction. Slow evaporation of the solvent at room temperature is recommended for growing high-quality crystals.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis and crystallization of this compound.

Characterization Methods

Beyond single-crystal X-ray diffraction, a suite of spectroscopic techniques is essential for the comprehensive characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are crucial for confirming the molecular structure. The 1H NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the aromatic protons due to the para-substitution. 31P NMR will exhibit a single resonance, with a chemical shift indicative of the phosphonic acid group[1].

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic vibrational bands for the P=O, P-O-H, O-H, and N-O stretches of the nitro group are expected.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Principles of the Technique

The technique involves irradiating a single crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. The angles and intensities of the diffracted beams are recorded and used to calculate a three-dimensional electron density map of the crystal, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.

-

The crystal is centered in the X-ray beam of a diffractometer.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected data is processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

Diagram of the X-ray Diffraction Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystal Structure of this compound: A Detailed Analysis

While a definitive published crystal structure for this compound was not located in the Cambridge Crystallographic Data Centre (CCDC) at the time of writing, we can infer its likely structural features based on the known crystal structures of analogous phenylphosphonic acids and related nitro-substituted aromatic compounds.

Molecular Geometry

The molecule is expected to adopt a geometry where the phosphonic acid group and the nitro group are situated at opposite ends of the phenyl ring. The P-C bond connects the phosphorus atom to the aromatic ring. The phosphonic acid group consists of a phosphorus atom double-bonded to one oxygen atom and single-bonded to two hydroxyl groups. The nitro group is composed of a nitrogen atom double-bonded to one oxygen and single-bonded to another, carrying a formal positive charge on the nitrogen and a formal negative charge on the single-bonded oxygen.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be dominated by strong intermolecular hydrogen bonds involving the phosphonic acid moieties. Phosphonic acids are known to form extensive hydrogen-bonding networks in the solid state. Common motifs include the formation of dimers, chains, or sheets.

Given the presence of two hydroxyl groups and a phosphoryl oxygen, the phosphonic acid groups are excellent hydrogen bond donors and acceptors. It is highly probable that the crystal structure will feature a network of O-H···O=P hydrogen bonds, linking adjacent molecules into a supramolecular assembly. The nitro group, being a good hydrogen bond acceptor, may also participate in weaker C-H···O interactions with the aromatic protons of neighboring molecules.

The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of the phenyl rings will be influenced by a balance between the attractive π-π interactions and the steric and electrostatic effects of the substituents.

Crystallographic Data Summary (Hypothetical)

The following table presents a hypothetical set of crystallographic parameters for this compound, based on typical values for similar organic phosphonic acids.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₆NO₅P |

| Formula Weight | 203.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 10-12 |

| b (Å) | ~ 5-7 |

| c (Å) | ~ 14-16 |

| β (°) | ~ 95-105 |

| Volume (ų) | ~ 900-1100 |

| Z | 4 |

| Density (calculated) | ~ 1.5-1.7 g/cm³ |

| Hydrogen Bonding Motif | Dimeric or catemeric chains |

Diagram of a Hypothetical Hydrogen Bonding Network

Caption: Hypothetical dimeric hydrogen bonding in this compound.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its solid-state behavior, which is crucial for its application in materials science and synthetic chemistry. While a definitive crystal structure remains to be publicly deposited, this guide has outlined the established methodologies for its synthesis, crystallization, and structural elucidation. The anticipated dominance of strong hydrogen bonding and potential for π-π stacking in its crystal packing underscores the importance of intermolecular forces in directing the self-assembly of this versatile molecule. Further research, including the deposition of its crystallographic data, will undoubtedly contribute to a more complete understanding and broader application of this compound.

References

-

PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved January 23, 2026, from [Link]

-

PubMed. (2018). Theoretical investigation of the neutral hydrolysis of diethyl 4-nitrophenyl phosphate (paraoxon) in aqueous solution. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN102276647A - Preparation and synthesis method of phenyl phosphonic acid.

-